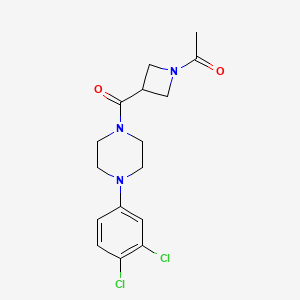

1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

CAS No.: 1421524-31-3

Cat. No.: VC4383000

Molecular Formula: C16H19Cl2N3O2

Molecular Weight: 356.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421524-31-3 |

|---|---|

| Molecular Formula | C16H19Cl2N3O2 |

| Molecular Weight | 356.25 |

| IUPAC Name | 1-[3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]azetidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C16H19Cl2N3O2/c1-11(22)21-9-12(10-21)16(23)20-6-4-19(5-7-20)13-2-3-14(17)15(18)8-13/h2-3,8,12H,4-7,9-10H2,1H3 |

| Standard InChI Key | OCQOSPAKJPVCBI-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |

Introduction

1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a synthetic chemical compound that incorporates structural features of piperazine, azetidine, and dichlorophenyl groups. Its molecular structure suggests potential applications in medicinal chemistry, particularly due to the presence of pharmacologically active moieties such as piperazine and dichlorophenyl.

Synthesis

The synthesis of 1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone likely involves:

-

Preparation of Piperazine Derivative:

-

Reacting 3,4-dichloroaniline with piperazine derivatives under controlled conditions.

-

-

Azetidine Functionalization:

-

Introducing an azetidine ring via cyclization reactions.

-

-

Final Coupling Reaction:

-

Coupling the functionalized piperazine with an azetidine precursor using carbonyl activation agents like carbodiimides or acid chlorides.

-

This multi-step synthesis ensures precise incorporation of each functional group into the final molecule.

Potential Applications

The structural components of the compound suggest applications in:

-

Pharmacology:

-

The piperazine ring is a common feature in drugs targeting central nervous system receptors (e.g., serotonin or dopamine).

-

Dichlorophenyl groups enhance lipophilicity and receptor binding affinity.

-

-

Antimicrobial Agents:

-

Similar compounds have shown activity against bacterial and fungal strains due to their ability to disrupt cell membranes or inhibit enzymes.

-

-

Anti-inflammatory and Analgesic Properties:

-

Piperazine derivatives are known for their potential in reducing inflammation and pain.

-

Analytical Characterization

To confirm the identity and purity of the compound, the following techniques are essential:

| Technique | Purpose |

|---|---|

| Infrared Spectroscopy (IR) | Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) | Determines structural details (e.g., chemical shifts for aromatic protons). |

| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |

| Elemental Analysis | Verifies the composition of C, H, N, Cl, and O atoms. |

Research Findings on Related Compounds

Studies on similar compounds have demonstrated:

-

Antimicrobial Activity:

-

Analgesic Effects:

-

GPR119 Agonism:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume